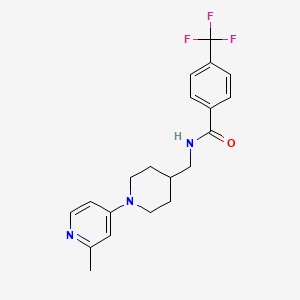

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

描述

属性

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c1-14-12-18(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRFXCVQRNLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

Attachment of the Pyridine Ring: The 2-methylpyridine moiety is introduced via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-pyridine intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural features are compared below with analogs from the evidence, focusing on substituent effects, synthetic yields, spectral data, and molecular properties.

Key Findings from Comparisons:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., -CF₃, -F) correlate with moderate yields (44–64%), likely due to steric or electronic challenges during amide coupling .

- Higher yields (76.2% for 6f) are observed with smaller substituents (e.g., -OCHF₂), suggesting less steric hindrance .

Spectral Data Trends :

- The -CF₃ group in the target compound’s benzamide would likely produce a deshielded aromatic proton signal near δ 7.8–8.2 ppm, similar to 8a and 7c .

- Ureido/thiourea NH protons in analogs appear between δ 6.9–8.2 ppm, influenced by hydrogen bonding .

Lipophilicity (logP) is expected to follow: Target > 8a > 6f, based on -CF₃ > thiourea > -OCHF₂ .

生物活性

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 367.88 g/mol. Its structure features a trifluoromethyl group and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₄OS |

| Molecular Weight | 367.88 g/mol |

| CAS Number | 1956382-00-5 |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C |

Research indicates that the compound may interact with various biological targets, particularly within the central nervous system (CNS). Its structural components suggest potential activity as a modulator of neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs), which play significant roles in neuropsychiatric disorders.

Case Study: Neuropharmacological Effects

A study conducted by Kinney et al. (2005) demonstrated that similar compounds exhibited positive allosteric modulation of mGluR5, leading to anxiolytic effects in rodent models. The findings suggest that this compound could exhibit similar properties, warranting further investigation into its therapeutic potential in anxiety and mood disorders.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Benzamide riboside, a related compound, has shown effectiveness in downregulating DHFR levels, indicating that this compound might possess similar inhibitory effects .

Pharmacokinetics and Toxicology

While preliminary studies suggest promising biological activity, comprehensive pharmacokinetic profiles and toxicological assessments are essential for evaluating the safety and efficacy of this compound. Future research should focus on:

- In vivo Studies : To assess the therapeutic effects and safety profile in animal models.

- Target Identification : Understanding the specific molecular targets involved in its mechanism of action.

- Clinical Trials : Evaluating its efficacy in human subjects for conditions like anxiety disorders and cancer.

常见问题

Q. What computational tools predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB). Machine learning models (e.g., Random Forest) trained on kinase inhibition data prioritize high-risk off-targets. Experimental validation uses radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。